cis-Zeatin-9-glucoside
Description
Precursors and Enzymatic Synthesis of cis-Zeatin (B600781)
The biosynthesis of cis-zeatin is intrinsically linked to tRNA metabolism. Unlike trans-zeatin (B1683218), which is primarily synthesized de novo, cis-zeatin originates from the modification and subsequent degradation of tRNA molecules. nih.govpnas.orgresearchgate.net
A class of enzymes known as tRNA-isopentenyltransferases (tRNA-IPTs) is responsible for the production of cis-zeatin-type cytokinins. nih.govpnas.orgpnas.org These enzymes catalyze the transfer of an isopentenyl group to specific adenine (B156593) residues (A37) within certain tRNA molecules, specifically those that recognize codons starting with uridine (B1682114) (UNN). researchgate.netfrontiersin.orgnih.gov This initial step, the isopentenylation of tRNA, is considered a rate-limiting step in the biosynthesis of cis-zeatin. frontiersin.org In the model plant Arabidopsis thaliana, two genes, AtIPT2 and AtIPT9, encode for tRNA-IPTs. pnas.orgpnas.org Studies on mutants lacking these genes have shown a significant reduction in cis-zeatin levels, confirming the indispensable role of tRNA-IPTs in its biosynthesis. pnas.orgpnas.org
Plants utilize two primary pathways for the synthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the cytosolic Mevalonate (MVA) pathway and the plastidic Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govoup.comjst.go.jp Research has demonstrated that the prenyl group of cis-zeatin and its derivatives is predominantly supplied by the MVA pathway. nih.govjst.go.jp This is in contrast to trans-zeatin and isopentenyladenine, which mainly derive their prenyl groups from the MEP pathway. nih.govjst.go.jp The cytosolic localization of AtIPT2, a tRNA isopentenyltransferase, aligns with the MVA pathway's role in providing the necessary DMAPP for the formation of the cis-zeatin precursor on tRNA. nih.gov
| Pathway | Location | Primary Contribution to Zeatin Isomers |
| Mevalonate (MVA) Pathway | Cytosol | cis-Zeatin |
| Methylerythritreload Phosphate (MEP) Pathway | Plastids | trans-Zeatin |
This table summarizes the primary contributions of the MVA and MEP pathways to the biosynthesis of cis- and trans-zeatin isomers.
Following the isopentenylation and subsequent hydroxylation of the adenine residue on the tRNA molecule to form a cis-zeatin moiety, the modified nucleoside is released through the degradation of the tRNA. researchgate.netfrontiersin.orgoup.com The degradation of tRNA molecules releases various cytokinin species, with cis-zeatin riboside (cZR) being a prominent product. researchgate.netresearchgate.net This riboside can then be converted to the free base form, cis-zeatin.
Formation of cis-Zeatin-9-glucoside through N-Glucosylation
Once cis-zeatin is formed, it can undergo further modification, including glucosylation. This process is a key mechanism for regulating cytokinin activity and homeostasis within the plant. hmdb.ca
The formation of this compound is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). hmdb.canih.gov These enzymes facilitate the transfer of a glucose molecule from a UDP-glucose donor to the nitrogen atom at the 9th position of the purine (B94841) ring of cis-zeatin. hmdb.caoup.com In Arabidopsis, specific UGTs, such as UGT76C1 and UGT76C2, have been identified to glucosylate cytokinins at the N7 and N9 positions. nih.gov While much of the research has focused on trans-zeatin, these enzymes are known to recognize various cytokinin forms. nih.gov
Cytokinins can be glucosylated at different positions, leading to either N-glucosides or O-glucosides. hmdb.caannualreviews.org N-glucosylation, which forms compounds like this compound, occurs on the purine ring. oup.comnih.gov In contrast, O-glucosylation occurs on the hydroxyl group of the zeatin side chain. nih.govpnas.orgpnas.org
These two types of glucosylation have different physiological implications. N-glucosides are generally considered to be stable, inactive forms of cytokinins, representing a terminal step in their metabolism. frontiersin.org O-glucosides, on the other hand, are thought to be reversible storage forms that can be hydrolyzed by β-glucosidases to release the active cytokinin. pnas.orgpnas.orgfrontiersin.org
| Glucosylation Type | Attachment Site | Reversibility | Putative Function |
| N-Glucosylation | Nitrogen atom on the purine ring (e.g., N9) | Generally irreversible | Inactivation/Detoxification |
| O-Glucosylation | Hydroxyl group on the side chain | Reversible | Storage |
This interactive table outlines the key differences between N- and O-glucosylation of zeatin.
Structure
3D Structure
Properties
CAS No. |
169565-72-4 |
|---|---|
Molecular Formula |
C16H23N5O6 |
Molecular Weight |
381.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2-/t9-,11-,12+,13-,16-/m1/s1 |
InChI Key |
VYRAJOITMBSQSE-MTQUCLQASA-N |
Isomeric SMILES |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Cis Zeatin 9 Glucoside
Catabolism and Potential Deconjugation of cis-Zeatin-9-glucoside
The metabolic fate of this compound is a critical aspect of its function, determining whether it represents a terminal, irreversible inactivation or a form that can be reactivated.
Role of Cytokinin Oxidase/Dehydrogenase (CKX) in cis-Zeatin (B600781) Metabolism
Cytokinin Oxidase/Dehydrogenase (CKX) is the primary enzyme responsible for the irreversible degradation of cytokinins. researchgate.net It achieves this by cleaving the N6-isoprenoid side chain, resulting in the formation of adenine (B156593) or adenosine (B11128) and a corresponding aldehyde. oup.com This process is central to controlling the levels of active cytokinins in plant tissues. oup.com
CKX enzymes exist as a multigene family with different isoforms exhibiting varying substrate specificities and expression patterns. oup.comnih.gov Research has shown that certain CKX isoforms have a high affinity for cis-zeatin. oup.comnih.gov For example, in Arabidopsis, the AtCKX1 and AtCKX7 isoforms were found to have a high preference for cis-zeatin. nih.govnih.gov Overexpression of AtCKX7 in Arabidopsis led to a significant decrease in the levels of free cis-zeatin and its riboside, confirming its role in cis-zeatin degradation. nih.gov
While CKX enzymes readily degrade the active free base cis-zeatin, their ability to directly catabolize N-glucosides like this compound is less clear and appears to be context-dependent. Some studies suggest that N-glucosylation protects the cytokinin molecule from CKX degradation. nih.gov However, other research indicates that some recombinant AtCKX proteins can degrade N9-glucosides, particularly in an acidic environment. researchgate.net
Evidence for Reactivation or Inactivation Status of N-Glucosides
The N-glucosylation of cytokinins, including the formation of this compound, has traditionally been considered an irreversible deactivation process, effectively removing the hormone from the active pool. oup.comoup.com This is supported by several lines of evidence:
N-glucosides generally exhibit low to no biological activity in various bioassays because they are not recognized by cytokinin receptors. frontiersin.orgmdpi.com
N-glucosides are often resistant to cleavage by β-glucosidases, enzymes known to reactivate O-glucosides. oup.comfrontiersin.orgnih.gov
The accumulation of N-glucosides, often to high levels in certain tissues or developmental stages, suggests they are stable end-products. nih.gov
However, the view of N-glucosylation as a strictly terminal inactivation has been challenged by emerging research. frontiersin.orgnih.gov There is growing evidence suggesting that some N-glucosides, particularly those of trans-zeatin (B1683218), can be metabolized back to their active free-base forms in vivo. frontiersin.orgnih.gov For instance, studies have demonstrated the conversion of exogenously applied trans-zeatin N7- and N9-glucosides into the free base in Arabidopsis seedlings. frontiersin.org Similarly, the conversion of N9-glucosides back to their active forms has been observed in maize roots. nih.gov
Despite these findings for other cytokinin N-glucosides, direct evidence for the reactivation of this compound is sparse. The metabolic fate of cis-zeatin appears distinct from that of trans-zeatin. oup.comnih.gov Tracer experiments in rice showed that exogenously supplied cis-zeatin riboside was primarily converted to cis-zeatin derivatives, with negligible isomerization to trans-zeatin forms. oup.com While some studies have noted that even cis-zeatin-N9-glucoside showed some activity in delaying chlorophyll (B73375) degradation, the prevailing view is that N-glucosylation of cis-zeatin leads to an inactive, stable product. cuni.cz The question of whether specific enzymes exist in plants capable of efficiently cleaving the glucose from this compound to regenerate the active hormone remains an area for further investigation. cuni.cz
Physiological Roles and Developmental Modulations by Cis Zeatin 9 Glucoside
Influence on Cell Division and Differentiation Processes
The balance between cell division and differentiation is fundamental to plant development and is heavily influenced by the interplay between auxins and cytokinins. cuni.cz While active cytokinins are known promoters of cell division, their conjugated forms are typically viewed as inactive.
Callus, an undifferentiated mass of plant cells, provides a model system for studying the effects of phytohormones on cell division. In classical bioassays, the activity of different cytokinin forms can be evaluated based on their ability to stimulate callus growth. While cis-zeatin (B600781) (cZ) generally shows lower activity than its trans-isomer, its derivatives are not entirely inert. mdpi.com
In a notable study using cytokinin-dependent tobacco callus, various derivatives of cis-zeatin were tested for their bioactivity. Surprisingly, cis-zeatin-9-glucoside was found to effectively induce cell division. cuni.cz This finding was unexpected, as N9-glucosides are widely regarded as inactive terminal metabolites. This suggests that either the tobacco callus system possesses a mechanism to metabolize cZ9G back to an active form, or that cZ9G itself has some intrinsic, albeit context-dependent, biological activity.
The perception of cytokinins and the activation of downstream signaling pathways are initiated by their binding to specific histidine kinase receptors in the plant cell membrane. apsnet.org Studies on Arabidopsis receptors, such as AHK2, AHK3, and CRE1/AHK4, have shown that they have a much lower affinity for cis-zeatin compared to trans-zeatin (B1683218). nih.gov
This compound, as a conjugated form, is generally considered unable to bind to these primary cytokinin receptors. mdpi.com The conjugation at the N9 position is thought to be an irreversible modification that prevents reactivation into a biologically active free base. nih.govugent.be Consequently, cZ9G is not expected to directly trigger the cytokinin signaling cascade that leads to the expression of cytokinin response genes, such as the ARABIDOPSIS RESPONSE REGULATOR (ARR) genes.
However, in rice, exogenously applied cis-zeatin was found to up-regulate cytokinin-inducible genes with an activity comparable to that of trans-zeatin, suggesting species-specific differences in perception or metabolism. nih.gov While this points to the activity of the parent compound, the direct interaction of cZ9G with receptors or its ability to induce response genes remains an area requiring further investigation, especially in light of its observed activity in certain callus systems. cuni.cz
Modulation of Cell Division in Callus Systems
Regulation of Root System Architecture
The development of the root system, including the elongation of the primary root and the formation of lateral roots, is tightly regulated by a complex network of hormonal signals. Cytokinins generally act as negative regulators of root growth and lateral root initiation, antagonizing the effects of auxin. researchgate.net
The formation of lateral roots occurs in a distinct spatiotemporal pattern along the primary root. nih.gov This process is controlled by oscillations in auxin signaling, but cytokinin activity also plays a crucial role. Research in Arabidopsis thaliana has revealed a distinct distribution of different cytokinin metabolites along the root axis.
Table 1: Relative Accumulation of Cytokinin Forms in Different Arabidopsis Root Zones This interactive table summarizes the findings on the spatial distribution of cytokinin metabolites. Data is conceptualized from findings reported by Bielach et al. (2012).
| Cytokinin Metabolite | LRP Initiation Zone | LRP Emergence Zone | Presumed Biological Activity |
| cis-Zeatin (cZ) | Higher | Lower | Active |
| This compound (cZ9G) | Lower | Higher | Inactive |
| trans-Zeatin (tZ) | Evenly Distributed | Evenly Distributed | Highly Active |
| trans-Zeatin-9-glucoside (tZ9G) | Lower | Higher | Inactive |
Active cytokinins are known inhibitors of primary root elongation and negatively regulate the size of the root apical meristem. oup.com While direct application of this compound is not typically studied due to its presumed inactivity nih.govugent.be, the roles of its parent compound and related biosynthesis pathways provide indirect evidence of its importance in regulating the active cytokinin pool.
Studies have shown that exogenous application of cis-zeatin can inhibit primary root growth. nih.govresearchgate.net In rice, its inhibitory effect was comparable to that of trans-zeatin, whereas in Arabidopsis, it was significantly weaker. oup.com Paradoxically, Arabidopsis mutants (ipt2, 9) that are deficient in cis-zeatin biosynthesis exhibit a shortened primary root and a reduced root meristem size. oup.comnih.gov This counterintuitive phenotype suggests that cis-zeatin or its derivatives play a complex role, possibly involving interactions with auxin homeostasis, that goes beyond the classical view of cytokinins as simple root growth inhibitors. researchgate.netnih.gov The conversion of active cis-zeatin into cZ9G is a key mechanism for modulating the local concentration of the active hormone, thereby influencing meristem activity and root elongation.
Impact on Lateral Root Organogenesis
Involvement in Shoot Development and Meristem Activity
Cytokinins are positive regulators of shoot development, promoting shoot branching and delaying leaf senescence. The precise control of active cytokinin levels, partly through glucosylation, is critical for normal shoot architecture and function.
Overexpression of a gene encoding cis-zeatin-O-glucosyltransferase (cZOGT) in rice, which enhances the conjugation of cis-zeatin, led to significant changes in plant development, including short-shoot phenotypes and a decrease in the number of crown roots. nih.govfrontiersin.org Although this study focused on O-glucosides, it demonstrates that inactivating cis-zeatin through glucosylation has a direct physiological impact on shoot growth.
Further evidence comes from studies on the transcription factor ENHANCER OF SHOOT REGENERATION 2 (ESR2) in Arabidopsis. Induction of ESR2 activity in seedlings led to the inhibition of leaf and root growth and promoted the formation of green callus. oup.com A quantitative analysis of phytohormones in these plants revealed a significant increase in total cytokinin levels, particularly cis-zeatin species, including its glucosides. oup.com This suggests that developmental reprogramming involves a major shift in cytokinin dynamics, where the production and subsequent conjugation of cis-zeatin into forms like cZ9G are integral to the process.
Table 2: Changes in Cytokinin Content in Arabidopsis Seedlings Upon ESR2 Induction This interactive table is based on data from a study on the ESR2 transcription factor, showing how its induction affects endogenous cytokinin levels.
| Cytokinin Type | Wild-Type (pmol/g FW) | ESR2-Induced (pmol/g FW) | Fold Change |
| Total Cytokinins | 26.67 | 45.46 | ~1.7x |
| Isopentenyl Adenine (B156593) (iP) types | Increased | Significantly Increased | ↑ |
| cis-Zeatin (cZ) types | Increased | Significantly Increased | ↑ |
| trans-Zeatin (tZ) types | Decreased | Significantly Decreased | ↓ |
These findings collectively indicate that while this compound may not be a primary active signal itself, its formation is a crucial regulatory step. By controlling the levels of active cis-zeatin, the process of N9-glucosylation contributes significantly to modulating cell division, root architecture, and shoot development.
Role in Delaying Leaf Senescence and Chlorophyll (B73375) Retention
The involvement of cytokinins in delaying leaf senescence is a well-established phenomenon, primarily attributed to highly active forms like trans-zeatin. plos.orgfrontiersin.org However, research indicates that various derivatives of cis-zeatin, including its glucosides, also participate in this regulatory process. Specifically, this compound (cZ9G) has been shown to delay dark-induced chlorophyll degradation in detached leaf segments of both oat and wheat. cuni.cz This suggests a direct or indirect biological activity in maintaining chlorophyll levels, a key indicator of leaf health and senescence status.
The activity of N-glucosides, like cZ9G, has been a subject of investigation. Traditionally considered inactive and irreversible conjugation products, recent evidence on related compounds like trans-Zeatin-9-glucoside (tZ9G) has shown they can delay senescence in Arabidopsis cotyledons, challenging the long-held view of their inertness. plos.orgfrontiersin.org This lends plausibility to the observed activity of cZ9G in chlorophyll retention assays. cuni.czcuni.cz
Table 1: Research Findings on the Role of cis-Zeatin Glucosides in Leaf Senescence
| Plant Species | Compound(s) Studied | Experimental Observation | Reference |
|---|---|---|---|
| Oat (Avena sativa) | cis-Zeatin-9-glucoside | Delayed dark-induced chlorophyll degradation in leaf segments. | cuni.cz |
| Wheat (Triticum aestivum) | cis-Zeatin-9-glucoside | Delayed dark-induced chlorophyll degradation in leaf segments. | cuni.cz |
| Rice (Oryza sativa) | cis-Zeatin (levels reduced by cZOGT overexpression) | Overexpression of cZOGT1 and cZOGT2, which reduces cis-zeatin levels, resulted in delayed leaf senescence. | nih.govoup.comnih.govdntb.gov.ua |
| Tobacco (Nicotiana tabacum) | cis-Zeatin types | Levels of cis-zeatins gradually increase during leaf maturation and senescence. | researchgate.net |
Contribution to Other Plant Developmental Stages
The presence and concentration of cis-zeatin derivatives, including cZ9G, fluctuate significantly during seed dormancy and germination, suggesting a regulatory role. In many plant species, such as oat, lucerne, and pea, cis-zeatin-type cytokinins are the predominant forms found in seeds. oup.com This abundance points towards their importance in seed physiology.
Specific research on highly dormant seeds of Lolium rigidum revealed higher levels of cis-zeatin riboside (cZR) compared to less dormant seeds, implicating cis-zeatin forms in maintaining dormancy. oup.com Conversely, during the germination of maize (Zea mays), oats (Avena sativa), and lucerne (Medicago sativa), cZ9G was found to constitute only a minor fraction of the total cytokinin pool. researchgate.net In experiments where labeled zeatin riboside was supplied to the radicle tip of germinating maize, a notable portion was metabolized into zeatin-9-glucoside, indicating that this conversion is an active process during early seedling development. researchgate.net However, in other species like cacao (Theobroma cacao), the levels of cZ9G were below the detection limit during early seedling growth, highlighting potential species-specific differences in its role. mdpi.com
Table 2: Research Findings on the Role of this compound in Seed Development
| Plant Species | Developmental Stage | Observation Regarding cZ9G or Related Compounds | Reference |
|---|---|---|---|
| Maize (Zea mays), Oats (Avena sativa), Lucerne (Medicago sativa) | Germination | cis-Zeatin-9-glucosides contributed only a small percentage to the total cytokinin pool. | researchgate.net |
| Maize (Zea mays) | Germinating Seedling | Exogenously supplied zeatin riboside was metabolized into zeatin-9-glucoside in the radicle. | researchgate.net |
| Lolium rigidum | Seed Dormancy | Highly dormant seeds had higher levels of cis-zeatin riboside (a precursor). | oup.com |
| Cacao (Theobroma cacao) | Early Seedling Growth | cis-Zeatin-9-glucoside levels were below the limit of detection. | mdpi.com |
Cis-zeatin and its derivatives are implicated in the regulation of bud dormancy. oup.com High concentrations of cis-zeatin types have been observed in dormant potato tubers relative to non-dormant ones. oup.com The identification of an N-glucoside of cis-zeatin from potato tuber sprouts provides a direct link for this class of compounds in dormancy regulation. nih.govoup.com
In chickpea (Cicer arietinum), the level of cis-zeatin riboside was observed to decrease in buds following decapitation, a process that promotes the release from dormancy and lateral bud outgrowth. nih.govoup.com This suggests that higher levels of cis-zeatin forms may act as inhibitors of lateral bud growth, and their reduction is necessary for dormancy release. nih.govoup.com While direct studies on cZ9G are limited, its role as a potential storage or transport form of cis-zeatin suggests it is part of the metabolic pool that governs the transition between dormant and active bud states.
Table 3: Research Findings on the Role of cis-Zeatin Glucosides in Bud Dormancy
| Plant Species | Developmental Process | Observation Regarding cZ Glucosides or Precursors | Reference |
|---|---|---|---|
| Potato (Solanum tuberosum) | Tuber Dormancy/Sprouting | An N-glucoside of cis-zeatin was identified from tuber sprouts. Higher levels of cis-zeatins were found in dormant vs. non-dormant tubers. | nih.govoup.com |
| Chickpea (Cicer arietinum) | Bud Dormancy Release | Levels of cis-zeatin riboside decreased in buds released from dormancy after decapitation. | nih.govoup.com |
The development of the root system, particularly crown roots in monocots, is significantly influenced by cytokinin homeostasis. Research in rice has shown that modulating the levels of cis-zeatin can impact crown root formation. Transgenic rice lines that overexpressed cis-Zeatin-O-glucosyltransferase (cZOGT*) genes, thereby reducing the endogenous levels of free cis-zeatin, exhibited a decrease in the number of crown roots. oup.comnih.govdntb.gov.ua This finding suggests that cis-zeatin activity is necessary for promoting normal crown root development and that its glucosylation (and subsequent potential inactivation or transport) negatively affects this process.
Conversely, other studies on rice with overexpressed cZOGTs reported a bigger number of crown roots alongside a short root phenotype. nih.govoup.com These seemingly contradictory findings may stem from the specific genes manipulated (cZOGT1 and cZOGT2 vs. cZOGT3), the resulting metabolic shifts, and potential compensatory mechanisms within the complex cytokinin network. oup.comdntb.gov.ua The direct impact of cZ9G on crown root development has not been isolated, but as a product of cis-zeatin conjugation, it is an integral component of the metabolic pathways that regulate this developmental process.
Table 4: Research Findings on the Role of cis-Zeatin Metabolism in Crown Root Development
| Plant Species | Genetic Modification | Phenotypic Effect on Crown Roots | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | Overexpression of cZOGT1 and cZOGT2 | Decrease in crown root number. | oup.comnih.govdntb.gov.ua |
| Rice (Oryza sativa) | Overexpression of cZOGTs | Bigger number of crown roots and short root phenotype. | nih.govoup.com |
Cis Zeatin 9 Glucoside in Plant Environmental Interaction Responses
Abiotic Stress Acclimation and Tolerance
Plants frequently encounter abiotic stressors such as drought, high salinity, and extreme temperatures, which can impede growth and reduce survival. The accumulation of cis-zeatin (B600781) derivatives, including glucosides like cis-Zeatin-9-glucoside, is a notable response to these adverse conditions. oup.comcuni.czfrontiersin.orgbiorxiv.org These compounds are thought to function under growth-limiting conditions to maintain a minimal cytokinin response necessary for survival. cuni.cz
Drought is a major environmental factor limiting plant productivity. Studies have shown that cytokinin levels are significantly altered during water deficit. While many active cytokinins decrease under drought, levels of cis-zeatin and its conjugated forms, such as glucosides, often increase. frontiersin.org In Arabidopsis, for instance, drought conditions led to a moderate enhancement of cis-zeatin, which was accompanied by an increase in its N- and O-glucosides. frontiersin.org This suggests a protective or adaptive role for these compounds.
Table 1: Changes in cis-Zeatin Derivative Levels in Response to Abiotic Stress
| Plant Species | Stress Type | Tissue | Observed Change in cis-Zeatin Derivatives | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | Drought | Whole Plant | Moderate increase in cis-zeatin and its glucosides | frontiersin.org |
| Zea mays (Maize) | Drought | Roots | Increase in cis-zeatin levels | nih.govoup.com |
| Zea mays (Maize) | Salinity | Roots | Rapid accumulation of cis-zeatin and cis-zeatin riboside | frontiersin.orgbiorxiv.orgnih.gov |
| Tobacco | Heat | Whole Plant | Remarkable increase in cis-zeatin derivatives | oup.comcuni.cz |
This table is interactive. Click on the headers to sort the data.
High soil salinity is another critical stressor that disrupts a plant's water and nutrient uptake. In response to salinity stress, a rapid accumulation of cis-zeatin and its precursor, cis-zeatin riboside, has been documented in the roots of maize, while trans-zeatin (B1683218) levels remained largely unchanged. frontiersin.orgbiorxiv.orgnih.gov This specific upregulation points to a distinct role for the cis-zeatin pathway in salt stress response. The accumulation of these compounds is often associated with the rapid down-regulation of plant growth, a common strategy to conserve resources under saline conditions. nih.govoup.com
This compound, being a stable storage form, is an integral part of this dynamic. The glycosylation of cis-zeatin to form this compound allows the plant to tightly regulate the concentration of active cytokinins, preventing hormonal imbalances while storing the potential for future growth. This homeostatic regulation is crucial for survival in high-salt environments.
Exposure to high temperatures can cause significant damage to plant cells and disrupt metabolic processes. Research indicates a notable increase in cis-zeatin derivatives in plants subjected to heat stress. oup.comcuni.czfrontiersin.orgbiorxiv.org Following a period of heat stress, elevated levels of cis-zeatin riboside have been observed in the leaves and roots of Arabidopsis during the recovery phase. frontiersin.org
Cytokinin homeostasis, the balance between active, inactive, and storage forms, is critical for surviving and recovering from heat stress. The glucosylation of cytokinins is a key part of this process. In Arabidopsis, the deactivation of cytokinins through N-glucosylation, forming compounds like trans-zeatin-9-glucoside and cis-zeatin-7-glucoside, was found to be upregulated under certain heat stress conditions. frontiersin.orgnih.gov Although this compound was not the most prominently measured N-glucoside in these specific studies, its formation is a recognized part of the cytokinin deactivation and storage pathway. nih.govapsnet.org This suggests that the conversion to various glucosides, including this compound, helps the plant manage cytokinin levels to facilitate repair and a return to normal growth after heat exposure.
Salinity Stress Response and Accumulation Dynamics
Biotic Stress Defense and Signaling
Plants are constantly interacting with a wide range of organisms, including pathogens, herbivores, and beneficial microbes. cis-Zeatin-type cytokinins, including this compound, are increasingly implicated as important signaling molecules in these interactions, modulating both defense responses and mutualistic relationships. nih.govoup.com
Accumulating evidence shows that plants increase their levels of cis-zeatin derivatives in response to attack by pathogens and herbivores. oup.comoup.comcuni.czfrontiersin.org In Nicotiana attenuata, herbivory by insects leads to an increase in cis-zeatin-type cytokinins. frontiersin.org Furthermore, the application of cis-zeatin riboside to leaves was shown to enhance the production of defense-related metabolites, suggesting that cis-zeatins play a direct role in activating chemical defenses against herbivores. frontiersin.org
In the context of pathogen defense, cis-zeatin and its riboside accumulate significantly in Arabidopsis leaves infected with the necrotrophic fungus Botrytis cinerea. frontiersin.org This accumulation is dependent on the ethylene (B1197577) signaling pathway, highlighting the complex cross-talk between different hormone systems during an immune response. frontiersin.org The formation of cytokinin glucosides is a part of the plant's response, helping to fine-tune the defense signaling cascade. While direct measurement of this compound during specific pathogen interactions is less common in the literature, its role as a stable, inactive conjugate makes it a likely component of the hormonal changes that orchestrate the plant's defense strategy.
The role of cis-zeatin derivatives extends to beneficial plant-microbe interactions. In the mutualistic relationship between Arabidopsis and the fungus Piriformospora indica, colonized roots show significantly higher levels of cis-zeatin forms, including cis-zeatin, cis-zeatin riboside, and cis-zeatin riboside-O-glucoside. apsnet.org The fungus itself is capable of producing high levels of cis-zeatin cytokinins, which appear to be metabolized by the plant upon colonization. apsnet.org
Similarly, in maize leaves infected with the pathogenic fungus Colletotrichum graminicola, which forms green islands on senescing tissue, there is a drastic increase in cis-zeatin-9-riboside and its monophosphate. apsnet.orgapsnet.org This suggests that the fungus manipulates the plant's cytokinin metabolism, particularly the cis-zeatin pathway, to its advantage. The conversion of these compounds to various forms, including glucosides, within the plant tissue is a key aspect of this interaction. This compound, as a potential metabolic product, would be involved in sequestering the cytokinin signal, thereby influencing the outcome of the plant-fungus relationship.
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| cis-Zeatin | cZ |
| This compound | cZ9G |
| cis-Zeatin-7-glucoside | cZ7G |
| cis-Zeatin riboside | cZR |
| cis-Zeatin riboside-O-glucoside | cZROG |
| trans-Zeatin | tZ |
| trans-Zeatin-9-glucoside | tZ9G |
| Isopentenyladenine | iP |
| Ethylene | |
| Abscisic acid | ABA |
| Salicylic acid | SA |
This table lists all chemical compounds mentioned in the article.
Molecular Mechanisms and Signal Transduction Associated with Cis Zeatin 9 Glucoside
Crosstalk with Other Phytohormone Pathways
The influence of cZ9G is often intertwined with the signaling pathways of other major phytohormones, particularly auxin and ethylene (B1197577). This crosstalk is critical for developmental processes such as root formation.
While cZ9G itself is considered inactive, its metabolic precursors, such as cis-zeatin (B600781) riboside (cZR), actively engage with auxin signaling pathways. Research in Arabidopsis has shown that cZR can restrict auxin responses in the root. cuni.cz When applied with the auxin naphthaleneacetic acid (NAA), cZR slightly reduced the expression of the auxin-responsive reporter DR5:GUS in the root's meristematic zone. cuni.cz This suggests that cis-type cytokinins can modulate and restrain auxin-induced gene expression during root development.
The spatial distribution of cZ9G in the root further points to an indirect role. It accumulates specifically in the older root segments, in the zone of lateral root emergence, away from the primary zones of active cytokinin and auxin signaling. nih.govresearchgate.net This spatial separation implies a function in deactivation or long-range signaling rather than direct antagonistic interaction with auxin in the root tip. In some species, like Theobroma cacao, cZ9G levels in developing roots can be below the limit of detection, indicating its role may be species-specific. mdpi.com
The biological effects of cis-type cytokinins can be dependent on ethylene signaling. Studies on cis-zeatin riboside (cZR) revealed that it might impair chlorophyll (B73375) accumulation in the presence of auxin via an ethylene-dependent pathway. cuni.cz This effect was distinct from that of its trans isomer, highlighting a unique interaction between cis-type cytokinins and ethylene biosynthesis. cuni.cz The involvement of ethylene suggests that some physiological outcomes attributed to cis-type cytokinins are not direct but are mediated through the modulation of ethylene production or sensitivity.
Interplay with Auxin Signaling in Root Development
Integrated Signaling Networks Involving cis-Zeatin-9-glucoside
Recent findings have placed cytokinin homeostasis, particularly the balance between cis and trans isomers, under the control of central metabolic signaling networks like the TOR kinase pathway.
The Target of Rapamycin (TOR) kinase is a conserved regulator that links cellular energy status to growth and development. biorxiv.orgmdpi.com Inhibition of TOR kinase activity in Arabidopsis leads to a dramatic shift in the cytokinin profile. Specifically, TOR inhibition results in a significant, up to six-fold, accumulation of cis-zeatin (cZ) and its derivatives, while the levels of biologically active trans-zeatin (B1683218) (tZ) metabolites decrease. biorxiv.orgbiorxiv.orgresearchgate.net This demonstrates that the TOR pathway is a crucial regulator of cytokinin homeostasis, actively maintaining low levels of cZ-type compounds under normal growth conditions. biorxiv.orgbiorxiv.org The accumulation of cZ derivatives upon TOR inhibition is thought to be uncoupled from the regulation of tZ, suggesting a distinct mechanism of control. biorxiv.org
Table 2: Effect of TOR Kinase Inhibition on Cytokinin Profiles in Arabidopsis
| Cytokinin Type | Effect of TOR Inhibition | Implication | Reference |
|---|---|---|---|
| cis-Zeatin (cZ) and its derivatives | ▲ ~6-fold accumulation | TOR kinase activity suppresses the accumulation of cZ-type cytokinins. | biorxiv.orgbiorxiv.orgresearchgate.net |
| trans-Zeatin (tZ) and its derivatives | ▼ Decrease | TOR kinase activity is required to maintain levels of active tZ-type cytokinins. | biorxiv.orgbiorxiv.org |
Transport and Spatial Distribution within Plant Tissues
The chemical nature and spatial localization of cZ9G within the plant are key to understanding its function. It is consistently identified as a conjugated, biologically inactive form of cytokinin. nih.govresearchgate.net This conjugation to a glucose molecule at the N9 position is generally considered an irreversible metabolic fate, effectively removing it from the pool of active cytokinins. nih.gov
Metabolite profiling in Arabidopsis roots has precisely mapped its location. High proportions of cZ9G, along with trans-Zeatin-9-glucoside, are found in the older segments of the root. nih.govresearchgate.net This area corresponds to the zone where lateral root primordia have already formed and are emerging, a region of lower developmental plasticity compared to the root tip. nih.gov
Furthermore, evidence suggests that cZ-type cytokinins are major forms present in the phloem, the plant's vascular tissue responsible for sugar transport. This indicates a role in long-distance transport, likely from the shoot to the roots. As a stable, inactive conjugate, cZ9G is well-suited for such transport, representing a deactivation product that can be moved throughout the plant without eliciting a cytokinin response.
Accumulation in Specific Root Segments
The accumulation of this compound in specific root segments appears to be exceptionally low, often falling below the limits of detection in analytical studies. This suggests it is not a primary storage form of cytokinin in root tissues.
Research on the spatial distribution of phytohormones in the roots of various plants provides insight into the localization of cytokinin metabolites. A detailed study on Theobroma cacao seedlings, for instance, analyzed the levels of various cytokinins in different developmental root sections, including the root apex, elongation zone, and maturation zone. In this study, the levels of this compound (cZ9G) were consistently below the limit of detection in all root samples analyzed at various days after imbibition. mdpi.com This finding supports the view that cZ9G is a very minor component of the cytokinin profile in cacao roots.
While direct quantification in root segments is scarce, the metabolic pathways leading to its formation are recognized. N-glucosylation is a common deactivation strategy for cytokinins. frontiersin.org The enzymes responsible for creating N-glucosides for trans-zeatin have been identified in plants like Arabidopsis, but their specific activity toward cis-zeatin has not been extensively tested. nih.gov The general lack of detection of this compound in root tissues suggests that either it is formed in minute quantities, is rapidly compartmentalized, or that other inactivation pathways, such as O-glucosylation or degradation by cytokinin oxidase/dehydrogenase (CKX), are more prominent for cis-zeatin in roots. nih.gov
| Tissue | Developmental Stage (Days After Imbibition) | cZ9G Level |
|---|---|---|
| Hypocotyl | Multiple stages | Below limit of detection |
| Root Apex | Multiple stages | Below limit of detection |
| Root Elongation Zone | Multiple stages | Below limit of detection |
| Root Maturation Zone | Multiple stages | Below limit of detection |
Presence in Phloem and Xylem Sap
The long-distance transport of cytokinins occurs via the plant's vascular systems, the xylem and phloem, which distribute these hormones from sites of synthesis to target tissues. While cytokinin ribosides are generally considered the primary transport forms, various cytokinin conjugates, including glucosides, have also been identified in vascular sap. nih.govoup.com
Xylem Sap
The xylem transports water and nutrients, along with root-synthesized cytokinins, from the roots to the shoot. The presence of cytokinin N-glucosides in xylem sap has been documented, pointing to a possible role as a transport form. frontiersin.org However, specific evidence for this compound is limited. In studies of pea plants, very low levels of zeatin-9-glucoside (the specific isomer was not distinguished) were detected in shoot tips, which are fed by the xylem. oup.com In maize, analysis of xylem sap following nitrogen resupply showed that trans-zeatin riboside (ZR) was the dominant cytokinin species, while levels of trans-zeatin-9-glucoside were very low. oup.com The general consensus is that while N-glucosides are present in xylem, they are not the primary transport form of cytokinins. frontiersin.org
Phloem Sap
The phloem transports sugars and other organic molecules, including hormones, from source leaves to sink tissues like roots and developing fruits. cis-Zeatin riboside (cZR) has been reported as an abundant cytokinin in the phloem sap of Arabidopsis. nih.gov There is currently a lack of direct evidence confirming the presence of this compound in phloem sap. Given its characterization as an irreversibly inactivated form, its transport via the phloem is considered unlikely compared to transport of precursor forms like ribosides or active forms like cis-zeatin itself.
| Cytokinin Form | Presence in Xylem | Presence in Phloem | Primary Role in Transport |
|---|---|---|---|
| Ribosides (e.g., cZR, tZR) | Present, often dominant oup.comoup.com | Present, cZR can be abundant nih.gov | Major transport form nih.gov |
| Free Bases (e.g., cZ, tZ) | Present in lower amounts oup.com | Present | Active signal |
| O-Glucosides | Present nih.govpnas.org | Data limited | Considered a transport and storage form pnas.org |
| N-Glucosides (e.g., cZ9G, tZ9G) | Detected at low levels frontiersin.orgoup.com | Not typically reported | Minor transport form, likely for clearance/detoxification frontiersin.org |
Analytical Methodologies for Quantifying and Characterizing Cis Zeatin 9 Glucoside
Extraction and Purification Techniques for Cytokinin Metabolites
The initial and most critical step in the analysis of cis-Zeatin-9-glucoside is its efficient extraction from plant tissues. The inherent complexity of the plant matrix, which contains a plethora of potentially interfering substances, necessitates a robust purification strategy. frg.org.ua
A widely adopted method for the extraction of cytokinins, including this compound, involves the use of a Bieleski #2 extraction solvent, which is a mixture of methanol, formic acid, and water (15:1:4, v/v/v). rsc.org This solvent system effectively disrupts cell membranes and inactivates degradative enzymes, thereby preserving the integrity of the target analytes. taylorfrancis.com To correct for losses during the extraction and purification process, isotope-labeled internal standards are often added to the samples prior to extraction. rsc.orgnih.gov
Following extraction, purification is typically achieved through solid-phase extraction (SPE). rsc.orgnih.gov A combination of different SPE cartridges can be employed to selectively isolate and concentrate cytokinins. For instance, a common approach involves passing the crude extract through a C18 reverse-phase cartridge to remove non-polar compounds, followed by a mixed-mode cation-exchange (MCX) cartridge that retains cytokinins. rsc.orgresearchgate.net The cytokinin fraction, containing this compound, can then be eluted from the MCX cartridge. rsc.orgnih.gov Some protocols may also utilize anion-exchange cartridges in conjunction with reverse-phase cartridges for further purification. annualreviews.org
Miniaturized purification techniques, such as pipette tip solid-phase extraction (StageTip purification), have been developed for the analysis of cytokinins from very small amounts of plant tissue (1-5 mg fresh weight). nih.gov This method combines reverse-phase and cation-exchange phases to achieve high recovery rates of a wide range of cytokinins, including glucosides. nih.gov
Advanced Quantitative Analysis Methods
Following extraction and purification, advanced analytical techniques are employed for the sensitive and specific quantification of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone of modern cytokinin analysis, offering high sensitivity and selectivity. taylorfrancis.cominternationaljournalcorner.com This technique allows for the separation, identification, and quantification of this compound and other cytokinin metabolites in a single analytical run.
Purified samples are typically separated on a C18 HPLC column. rsc.org The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of an acid like formic or acetic acid, to facilitate the separation of compounds. rsc.orgfrontiersin.org The separated compounds are then introduced into the mass spectrometer.
Electrospray ionization (ESI) is a commonly used ionization source in cytokinin analysis, and the mass spectrometer is often operated in the positive ionization mode for the detection of cytokinins. frg.org.uarsc.org Quantification is typically performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. nih.govcreative-proteomics.com This approach provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov The use of isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. rsc.orgnih.gov
The detection limits for cytokinins using HPLC-MS can be in the femtomole range, allowing for the analysis of these low-abundance hormones in small tissue samples. nih.govnih.gov
Table 1: HPLC-MS Parameters for Cytokinin Analysis
| Parameter | Description |
| HPLC System | Dionex UltiMate 3000 or similar |
| Column | C18 reverse-phase (e.g., Kinetex, InfinityLab Poroshell) |
| Mobile Phase | Gradient of acetonitrile and water with 0.08% acetic acid or similar |
| Flow Rate | 0.2 - 0.3 mL/min |
| Mass Spectrometer | QExactive Orbitrap, QTrap5500, or similar |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) |
| Quantification | Isotope dilution analysis |
This table presents typical parameters and is not exhaustive. Specific conditions may vary depending on the instrument and the specific cytokinin being analyzed. rsc.orgfrontiersin.org
Immunoaffinity Chromatography in Compound Isolation
Immunoaffinity chromatography is a powerful technique for the selective purification of cytokinins, including this compound, from complex plant extracts. nih.gov This method utilizes antibodies that specifically bind to cytokinins, allowing for their separation from other plant metabolites.
Monoclonal or polyclonal antibodies with broad specificity can be used to create an immunoaffinity column that binds to a wide range of cytokinins. annualreviews.orgnih.gov These antibodies are typically immobilized on a solid support such as Sepharose or cellulose. annualreviews.org Plant extracts, often pre-purified using SPE, are passed through the immunoaffinity column, where the cytokinins are retained by the antibodies. annualreviews.org After washing the column to remove unbound substances, the purified cytokinins are eluted. uantwerpen.be
This technique has been successfully used to isolate this compound from potato tuber sprouts. deepdyve.com A mixture of polyclonal antibodies against zeatin riboside and isopentenyladenosine was shown to effectively purify a broad range of cytokinins, including their 9-glucoside derivatives. nih.gov The high degree of purification achieved with immunoaffinity chromatography allows for subsequent analysis by HPLC with UV detection or mass spectrometry with minimal interference. nih.gov
More recently, microscale immunoaffinity extraction methods using magnetic microparticles have been developed. nih.gov This approach allows for the one-step isolation of cytokinins from very small amounts of plant tissue (less than 0.1 mg fresh weight) with good recovery rates. nih.gov
Bioassays and their Utility in Assessing Putative Activity
While instrumental methods like HPLC-MS provide precise quantification, bioassays are essential for determining the biological activity of cytokinins. doraagri.com A bioassay measures the physiological response of a living organism or tissue to a substance. intraradice.com In the context of cytokinins, bioassays are used to assess the ability of a compound to elicit a cytokinin-like response, such as promoting cell division or delaying senescence. doraagri.com
Several classic bioassays are used to determine cytokinin activity:
Tobacco Callus Bioassay: This assay is based on the ability of cytokinins to stimulate cell division and growth in tobacco pith callus tissue in the presence of an auxin. doraagri.combiologydiscussion.com The increase in fresh or dry weight of the callus is proportional to the cytokinin concentration. biologydiscussion.comnih.gov
Chlorophyll (B73375) Retention Bioassay: Cytokinins are known to delay the breakdown of chlorophyll in detached leaves, a process known as senescence. doraagri.com In this bioassay, detached leaves are treated with the test compound, and the retention of chlorophyll is measured over time, typically using a spectrophotometer. doraagri.com
Radish Cotyledon Expansion Bioassay: This assay measures the ability of cytokinins to promote the expansion of excised radish cotyledons. intraradice.comcas.cz The increase in the size or weight of the cotyledons is used to quantify cytokinin activity. intraradice.com
Amaranthus Betacyanin Bioassay: This bioassay utilizes the induction of betacyanin, a red pigment, in Amaranthus seedlings by cytokinins. doraagri.com The amount of betacyanin produced is measured spectrophotometrically and correlates with cytokinin activity. doraagri.com
It is important to note that cis-zeatin (B600781) and its derivatives, including this compound, generally exhibit lower activity in these classical bioassays compared to their trans-isomers. oup.comnih.gov However, bioassays remain a valuable tool for screening for cytokinin-like activity and for studying the structure-activity relationships of different cytokinin compounds. intraradice.comcas.cz
Table 2: Common Cytokinin Bioassays
| Bioassay | Principle | Measured Response |
| Tobacco Callus Bioassay | Stimulation of cell division in tobacco callus. doraagri.combiologydiscussion.com | Increase in callus fresh/dry weight. biologydiscussion.com |
| Chlorophyll Retention Bioassay | Delay of senescence and chlorophyll degradation in detached leaves. doraagri.com | Chlorophyll content. doraagri.com |
| Radish Cotyledon Expansion Bioassay | Promotion of cell expansion in excised radish cotyledons. intraradice.comcas.cz | Increase in cotyledon size/weight. intraradice.com |
| Amaranthus Betacyanin Bioassay | Induction of betacyanin synthesis in Amaranthus seedlings. doraagri.com | Betacyanin content. doraagri.com |
Future Research Trajectories and Agronomic Applications of Cis Zeatin 9 Glucoside Knowledge
Elucidating Undefined Physiological Functions and Metabolic Fates
The precise physiological role of cis-Zeatin-9-glucoside remains largely undefined, presenting a significant area for future investigation. While N-glucosides are typically considered inactive detoxification or breakdown products, their accumulation under specific conditions suggests a more nuanced function. frontiersin.orgcreative-proteomics.com For instance, cZ-type cytokinins, the precursors to cZ9G, are prevalent during developmental stages associated with limited growth and in response to both abiotic and biotic stresses. oup.comresearchgate.netoup.com
The metabolic fate of cZ9G is a key puzzle. The formation of N-glucosides is an evolutionarily recent mechanism in vascular plants for deactivating cytokinin bases. frontiersin.org This process is generally thought to render the cytokinin biologically inactive because the glucoside cannot activate the cytokinin perception system. frontiersin.org However, the biological activity observed for some N-glucosides, such as trans-zeatin-N-glucosides (tZNGs), in bioassays like senescence delay suggests that they might be converted back to their active base forms in vivo. nih.govplos.org
Future research must clarify whether cZ9G is a terminal degradation product or a transportable, temporarily inactivated form that can release active cZ under specific physiological triggers. Studies on tobacco and oat have shown that cis-zeatin (B600781) and trans-zeatin (B1683218) have different metabolic fates. researchgate.netoup.com In tobacco BY-2 cells, for example, exogenously applied cis-zeatin was rapidly metabolized into its riboside (cZR) and riboside monophosphate (cZRMP), with some degradation indicated by the accumulation of adenine (B156593). oup.com In contrast, long-term experiments in oat leaves showed most cis-zeatin was metabolized to adenine and cis-zeatin-O-glucoside (cZOG). oup.com Understanding the enzymes responsible for the formation and potential hydrolysis of cZ9G is critical. While enzymes that hydrolyze tZ N-glucosides have been identified in maize, the specific enzymes acting on cZ9G are yet to be fully characterized. frontiersin.org
Table 1: Research Findings on the Metabolism and Potential Function of Zeatin Glucosides
| Compound/Process | Key Research Finding | Implication/Hypothesis | Plant/System Studied | Reference |
|---|---|---|---|---|
| cis-Zeatin-N-glucosides (cZNGs) | Considered irreversible inactivation products that cannot activate cytokinin receptors directly. frontiersin.org | Formation is a primary deactivation pathway. | General (Vascular Plants) | frontiersin.org |
| trans-Zeatin-N-glucosides (tZNGs) | Exogenous application delays senescence in Arabidopsis, suggesting conversion to active forms. plos.org | N-glucosides may not be terminally inactive and could be reactivated. | Arabidopsis thaliana | plos.org |
| cis-Zeatin Metabolism | Metabolized differently from trans-zeatin; converted to cZOG in oat leaves and cZRMP in tobacco cells. oup.com | Isomer-specific metabolic pathways exist, suggesting distinct physiological roles. | Oat, Tobacco | oup.com |
| This compound (cZ9G) | Levels were found to be lower in cultivated ginseng with faster taproot thickening, suggesting a potential negative regulatory role. nih.gov | May be involved in regulating growth processes like tuber formation. | Ginseng | nih.gov |
| cis-Zeatin-7-glucoside (cZ7G) | Levels increased significantly in kale under drought stress. mdpi.com | Accumulation may be part of the plant's response to abiotic stress. | Kale (Brassica oleracea) | mdpi.com |
Integrative Multi-Omics Approaches for Comprehensive Understanding
To unravel the complex role of cZ9G, future research must move beyond correlative studies and adopt integrative multi-omics approaches. nih.govdntb.gov.ua Combining genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the regulatory networks in which cZ9G is involved.
For example, an integrative approach using genome-wide association studies (GWAS) and proteomic profiling in the tea plant (Camellia sinensis) successfully identified a glycosyltransferase, CsUGT71A60, that specifically catalyzes the formation of cis-zeatin-9-O-glucoside. nih.govnih.gov Although this study focused on an O-glucoside, the methodology provides a powerful template for identifying the genes and proteins responsible for cZ9G synthesis and metabolism. Similar multi-omics analyses could pinpoint candidate N-glucosyltransferases and potential hydrolases.
Metabolomic profiling is particularly crucial. A study on ginseng taproot development used metabolomics to show that lower levels of cZ9G and other cytokinin glucosides were associated with changes in root morphology, suggesting these compounds may act as negative regulators of this process. nih.gov Future studies should integrate metabolome data with transcriptome analysis to correlate changes in cZ9G levels with the expression of specific genes, including those involved in hormone signaling, stress response, and development. This approach will help build comprehensive models of cZ9G function, clarifying its role in crosstalk with other hormone pathways, such as those for auxin and abscisic acid. techscience.comnih.gov
Table 2: Examples of Multi-Omics Studies in Cytokinin Research
| Study Focus | Omics Techniques Used | Key Discovery | Organism | Reference |
|---|---|---|---|---|
| Cold Tolerance Mechanism | GWAS, Proteomics, Metabolomics | Identified CsUGT71A60, a glycosyltransferase that forms cis-zeatin-9-O-glucoside, linking it to cold tolerance. nih.govnih.gov | Tea Plant (Camellia sinensis) | nih.govnih.gov |
| Ginseng Root Thickening | Transcriptomics, Metabolomics | Found that lower levels of this compound (CZ9G) and other hormones may negatively regulate taproot thickening. nih.gov | Ginseng (Panax ginseng) | nih.gov |
| Drought Tolerance | Metabolomics (Phytohormone Profiling) | Characterized changes in levels of cZ, cZ7G, and other cytokinins in response to drought and recovery. mdpi.com | Brassica species | mdpi.com |
| Clarifying Gene Function | Metabolome and Hormone Analyses (Proposed) | Suggested as a necessary next step to fully understand the function of cis-zeatin-O-glucosyltransferase (cZOGT) genes. nih.gov | Rice (Oryza sativa) | nih.gov |
Genetic Manipulation Strategies for Modulating Endogenous Levels
Genetic engineering offers a powerful tool to directly test the function of cZ9G by modulating its endogenous levels. nih.govcdnsciencepub.com Strategies can target the genes responsible for its biosynthesis or, if they exist, its reactivation.
One approach is to manipulate the expression of cytokinin glucosyltransferase genes. In rice, the overexpression of cis-Zeatin-O-glucosyltransferase (cZOGT) genes, which preferentially glucosylate cZ, resulted in phenotypes with defects in crown root numbers, leaf senescence, and shoot size, providing evidence for the physiological effects of cZ. nih.govfrontiersin.org Similarly, functional characterization of CsUGT71A60 in tea plants and Arabidopsis involved both overexpression and transient silencing, which altered cis-zeatin homeostasis and subsequently affected cold tolerance and agronomic traits. nih.govnih.gov Applying these techniques to the specific N-glucosyltransferases that produce cZ9G would be a direct way to elucidate its function.
Another strategy involves altering the availability of the precursor, cis-zeatin. This can be achieved by manipulating tRNA-isopentenyltransferases (IPTs), which are involved in cZ biosynthesis, or cytokinin oxidase/dehydrogenase (CKX) genes, which degrade active cytokinins. oup.comfrontiersin.org For example, Arabidopsis ipt2, 9 double mutants, which have undetectable levels of cZ-type cytokinins, show chlorotic phenotypes and shortened primary roots. scispace.com Overexpression or knockout/knockdown of specific CKX genes that have a high affinity for cZ, such as AtCKX7, can also be used to alter cZ levels and study the downstream effects on cZ9G pools and plant physiology. oup.comresearchgate.net Modern gene-editing tools like CRISPR/Cas9 could be employed to precisely target these genes for more specific modulation. frontiersin.org
Table 3: Genetic Manipulation Strategies Targeting Cytokinin Pathways
| Target Gene/Family | Manipulation Strategy | Observed Outcome | Organism | Reference |
|---|---|---|---|---|
| Isopentenyl Transferase (IPT) | Overexpression | Increased drought tolerance and productivity. techscience.comnih.gov | Peanut, Rice, Cotton | nih.gov |
| Cytokinin Oxidase/Dehydrogenase (CKX) | Knockdown/Knockout | Can increase seed yield and alter root/shoot architecture by increasing active cytokinin levels. frontiersin.org | Various Crops | frontiersin.org |
| cis-Zeatin-O-glucosyltransferase (cZOGT) | Overexpression | Defects in crown roots, leaf senescence, and shoot size, indicating a role for cZ in development. nih.govfrontiersin.org | Rice (Oryza sativa) | nih.govfrontiersin.org |
| CsUGT71A60 (a cZ-O-glucosyltransferase) | Overexpression/Silencing | Altered cis-zeatin homeostasis, impacting cold tolerance and agronomic traits like tiller number and seed weight. nih.govnih.gov | Tea Plant, Arabidopsis | nih.govnih.gov |
| tRNA-IPT (AtIPT2, AtIPT9) | T-DNA Insertion (knockout) | Undetectable levels of cZ-type cytokinins, leading to chlorosis and shortened primary roots. scispace.com | Arabidopsis thaliana | scispace.com |
Potential in Agricultural Biotechnology for Crop Improvement and Resilience
Knowledge of cZ9G and its metabolic pathway holds significant potential for agricultural biotechnology. By manipulating the levels of cZ and its glucosides, it may be possible to develop crops with enhanced yield, improved stress resilience, and other desirable agronomic traits. techscience.comcdnsciencepub.com
The accumulation of cZ-type cytokinins under stress conditions suggests they are part of the plant's adaptive response. oup.comnih.govfrontiersin.org Harnessing this response through genetic modification could lead to hardier crops. For example, the discovery that modulating the glycosylation of cis-zeatin via the CsUGT71A60 gene enhances cold tolerance in tea plants offers a strategic target for breeding climate-resilient crops. nih.govnih.gov Overexpression of this gene in Arabidopsis not only improved cold tolerance but also increased germination rate, tiller number, and seed weight. nih.govnih.gov This demonstrates that targeting a single gene in the cZ glucosylation pathway can confer multiple benefits without an obvious yield penalty.
Furthermore, manipulating cytokinin levels has been shown to improve plant performance under drought and salinity. biosynth.comtechscience.com Engineering plants to optimize the balance between active cZ and its inactive glucoside forms, like cZ9G, could fine-tune growth and defense responses. For instance, if cZ9G serves as a stable, transportable pool, engineering its controlled release could provide a timely supply of active cytokinin to specific tissues during critical developmental or stress periods. This could enhance nutrient mobilization, delay senescence, and ultimately boost crop productivity and resilience in the face of environmental challenges. biosynth.comtechscience.comfrontiersin.org
Table 4: Potential Agronomic Applications from Modulating the cis-Zeatin Pathway
| Target Trait | Biotechnological Approach | Observed or Hypothesized Outcome | Reference |
|---|---|---|---|
| Stress Resilience (Biotic & Abiotic) | Modulating cZ levels via genetic manipulation of biosynthesis or degradation genes (e.g., IPT, CKX). oup.comnih.gov | Enhanced tolerance to drought, salinity, and pathogens. oup.comtechscience.comnih.gov | oup.comnih.govtechscience.comnih.gov |
| Cold Tolerance | Modulating cZ glycosylation by targeting specific glucosyltransferase genes (e.g., CsUGT71A60). nih.govnih.gov | Improved survival and growth under low-temperature conditions. | nih.govnih.gov |
| Crop Yield | Targeting CKX genes to increase active cytokinin pools in reproductive organs. frontiersin.orgfrontiersin.org | Increased seed/grain number and size. | frontiersin.orgfrontiersin.org |
| Tuber/Storage Organ Properties | Modulating cZ levels. | Proposed to regulate potato tuber dormancy, offering potential for improved storage characteristics. nih.gov | nih.gov |
| Overall Plant Growth | Overexpression of a cZ-glucosyltransferase (CsUGT71A60). | Enhanced germination rate, increased tillering, and improved seed weight in a model plant. nih.govnih.gov | nih.govnih.gov |
Q & A
Q. Q. How should researchers address variability in cis-Zeatin-9-glucoside quantification across laboratories?
- Standardization : Use certified reference materials (CRMs) for cytokinin glucosides, if available.
- Interlaboratory Studies : Participate in round-robin trials to harmonize protocols (e.g., extraction solvents, MS ionization settings) .
- Statistical Reporting : Include measurement uncertainty (e.g., ±15% for LC-MS/MS) and use ANOVA to assess batch effects .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
